molecular formula C56H53N3O2Si B14045237 (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL

Cat. No.: B14045237
M. Wt: 828.1 g/mol
InChI Key: HJVPMMQNVLOVDY-ZMGASSLTSA-N
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Description

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL is a complex organic compound that features a unique structure combining elements of cinchona alkaloids and binaphthyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cinchona Derivative: The cinchona alkaloid is modified to introduce the imino group.

    Binaphthyl Derivative Synthesis: The binaphthyl moiety is synthesized and functionalized to introduce the hydroxyl group.

    Coupling Reaction: The cinchona derivative and the binaphthyl derivative are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine.

Scientific Research Applications

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL has several scientific research applications:

    Asymmetric Synthesis: It can be used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Medicinal Chemistry:

    Material Science: Could be used in the synthesis of novel materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL exerts its effects typically involves interaction with specific molecular targets. For example, as a chiral catalyst, it may interact with substrates to induce chirality through steric and electronic effects. The exact pathways and molecular targets would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-[[(9R)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL: A stereoisomer with similar properties but different spatial arrangement.

    (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-ONE: A derivative with a ketone group instead of a hydroxyl group.

Uniqueness

The uniqueness of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL lies in its combination of a cinchona alkaloid and a binaphthyl derivative, which imparts unique chiral properties and potential for diverse applications in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C56H53N3O2Si

Molecular Weight

828.1 g/mol

IUPAC Name

1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50-,54?/m1/s1

InChI Key

HJVPMMQNVLOVDY-ZMGASSLTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC([C@H]7C[C@H]8CCN7C[C@H]8C=C)C9=CC=NC1=CC=CC=C91)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O

Origin of Product

United States

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